molecular formula C14H14N2O2 B13432581 2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid

Cat. No.: B13432581
M. Wt: 242.27 g/mol
InChI Key: LVXVMDJTEBXKMI-UHFFFAOYSA-N
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Description

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid is an organic compound with a unique structure that combines a pyridazine ring with a phenyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid is unique due to its combination of a pyridazine ring, a phenyl group, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs or other derivatives .

Biological Activity

2-Methyl-2-(6-phenylpyridazin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyridazine ring, which is known for its diverse pharmacological properties. Its molecular formula is C16H16N2O3C_{16}H_{16}N_2O_3, and it has been studied for various biological effects, including anticancer and neuroprotective activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant activity against various cancer cell lines, as summarized in the table below:

Cell Line IC50 (µM) Activity
HepG20.5Strong inhibition
PC120.7Moderate inhibition
NCI-H5220.06High activity
HT290.1Moderate activity
MCF70.25Moderate activity

These results indicate that the compound exhibits potent anticancer properties, particularly against hepatocellular carcinoma (HepG2) and non-small cell lung cancer (NCI-H522) .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Huntington's disease. Research has demonstrated that this compound can enhance cognitive function and restore balance in kynurenine pathway metabolites, which are crucial in neurodegeneration .

Case Study: Huntington's Disease Model

A study involving R6/2 mice, a model for Huntington's disease, revealed that treatment with the compound led to:

  • Increased levels of neuroprotective kynurenic acid.
  • Suppressed levels of neurotoxic 3-hydroxykynurenine.
  • Improvement in cognitive functions as assessed by behavioral tests.

These findings suggest that the compound may serve as a potential therapeutic agent for Huntington's disease by modulating metabolic pathways associated with neuronal health .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Kynurenine Monooxygenase (KMO) : Inhibition of KMO leads to altered kynurenine metabolism, promoting neuroprotective effects.
  • Cell Cycle Regulation : The compound appears to induce cell cycle arrest in cancer cells, leading to apoptosis.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-methyl-2-(6-phenylpyridazin-3-yl)propanoic acid

InChI

InChI=1S/C14H14N2O2/c1-14(2,13(17)18)12-9-8-11(15-16-12)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,17,18)

InChI Key

LVXVMDJTEBXKMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=C(C=C1)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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